1-Chloro-3,4-difluorobenzene

Description

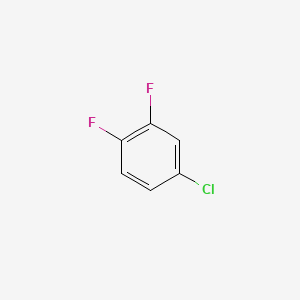

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQMRQYYRSTBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219864 | |

| Record name | 1-Chloro-3,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-02-6 | |

| Record name | 4-Chloro-1,2-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-chloro-1,2-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3,4-difluorobenzene: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

1-Chloro-3,4-difluorobenzene is a halogenated aromatic compound of significant interest in the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, imparts a distinct combination of reactivity and stability. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its critical role as a versatile building block in the creation of complex molecules.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physical and chemical properties of this compound is paramount for its effective handling, application, and the design of synthetic routes. The compound is a colorless to light yellow liquid under standard conditions.[1][2] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₂ | [1] |

| Molecular Weight | 148.54 g/mol | [1][3] |

| CAS Number | 696-02-6 | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 126-127 °C | [1][3][4] |

| Density | 1.33-1.4 g/cm³ at 25 °C | [2][4] |

| Refractive Index | n20/D 1.475-1.48 | [1][4] |

| Flash Point | 96 °F | [3][5] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis and Manufacturing

The synthesis of this compound on a commercial scale has presented challenges, primarily due to the difficulty in economically preparing the necessary starting materials.[6] Several synthetic routes have been explored and are outlined below.

Diazotization of Chloro-fluoro Anilines

A common and effective method for the preparation of this compound involves the diazotization of a suitable chloro-fluoro aniline precursor.[6][7] This process, a variation of the Balz-Schiemann reaction, typically involves the conversion of the amino group into a diazonium fluoborate salt, which is then thermally decomposed to yield the desired product.[6][7]

Experimental Protocol: Synthesis via Diazotization of 5-chloro-2-fluoroaniline

-

Diazonium Salt Formation: 5-chloro-2-fluoroaniline is reacted with a diazotizing agent, such as t-butyl nitrite, in the presence of boron trifluoride etherate.[7]

-

Isolation: The resulting 5-chloro-2-fluorophenyl diazonium fluoborate salt is isolated and dried.[6]

-

Pyrolysis: The dried diazonium salt is then heated, leading to its decomposition and the formation of this compound, which can be collected by distillation.[6]

This method is advantageous as it can start from relatively inexpensive and commercially available materials.[7]

Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route, starting from 3,4-difluoroaniline.[6] In this process, the aniline is diazotized in the presence of hydrochloric acid and sodium nitrite, followed by a reaction with cuprous chloride to introduce the chlorine atom.[6] However, the economic feasibility of this method on a large scale is hampered by the high cost and difficult acquisition of the 3,4-difluoroaniline starting material.[6]

Halogen Exchange Reactions

Another synthetic approach involves the reaction of 1,2,4-trichlorobenzene with potassium fluoride in a high-boiling solvent like dimethylsulfone.[6] This method relies on a halogen exchange (Halex) reaction, where chlorine atoms are substituted by fluorine.

Logical Relationship of Synthesis Pathways

Caption: Synthesis pathways to this compound.

Chemical Reactivity and Applications

The presence of both chloro and fluoro substituents on the aromatic ring of this compound governs its reactivity, making it a valuable intermediate in organic synthesis.[1] The fluorine atoms enhance the electrophilicity of the benzene ring, while the chlorine atom provides a site for various coupling reactions.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][8] Its structure is incorporated into more complex molecules to modulate their biological activity, bioavailability, and metabolic stability.[9] For instance, it is a precursor for the synthesis of quinolone-based drugs with antibacterial properties.[6] The chloro and fluoro groups can be further functionalized or can remain as key pharmacophoric elements.

Precursor for Advanced Materials

In materials science, this compound finds applications in the development of advanced polymers and coatings that require high chemical resistance and thermal stability.[1] The fluorinated nature of the molecule contributes to these desirable properties.

Electrophilic Aromatic Substitution

The difluoro substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions. For example, it can be used in the preparation of 1-chloro-4,5-difluoro-2-nitrobenzene.[4][10]

Experimental Workflow: Nitration of this compound

Caption: Workflow for the nitration of this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached halogen atoms.[11]

-

¹H NMR and ¹⁹F NMR: These techniques are crucial for confirming the substitution pattern and for detailed structural analysis.[4]

-

-

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): IR spectroscopy reveals the characteristic vibrational frequencies of the C-H, C-F, and C-Cl bonds, while mass spectrometry confirms the molecular weight and fragmentation pattern.[11]

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[3][12] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][12]

Precautionary Measures:

-

Handling: Work in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take measures to prevent static discharge.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[13]

In case of exposure, it is crucial to seek immediate medical attention.[13]

Conclusion

This compound stands out as a versatile and valuable chemical intermediate. Its unique combination of physical and chemical properties, driven by its halogen substitution pattern, makes it an essential building block in the synthesis of a wide array of high-value products, from life-saving pharmaceuticals to advanced materials. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for harnessing its full potential in research and industrial applications.

References

-

CANBI. (n.d.). China 696-02-6 this compound Manufacturers and Suppliers. Retrieved from [Link]

- European Patent Office. (1991). Process for preparing chloro-difluorobenzene (EP 0447259 A1). Google Patents.

- Google Patents. (1991). WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and this compound.

-

PubChem. (n.d.). Benzene, 1-chloro-3,5-difluoro-. Retrieved from [Link]

- Google Patents. (1996). US5504264A - Process for preparing 1,3-difluorobenzene.

-

Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

-

ChemBK. (2022). 1-Choro-3,4-difluorobenzene. Retrieved from [Link]

-

Capot Chemical. (2023). MSDS of 1-Chloro-3,5-difluoro-2-(fluoromethoxy)benzene. Retrieved from [Link]

- Google Patents. (1989). US4847442A - Process for the preparation of difluorobenzenes.

-

PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-2,4-difluoro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2009). (PDF) 1,3-Difluorobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-2,4-difluoro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2009). Reflection in the 1H NMR spectrum of 37Cl/35Cl isotope effects on the 19F NMR chemical shifts of 1-chloro-2,4-difluorobenzene. An isotope effect over five bonds. Retrieved from [Link]

-

PubChem. (n.d.). CID 159732874 | C12H6Cl2F4. Retrieved from [Link]

-

RSC Publishing. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. canbipharma.com [canbipharma.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 696-02-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and this compound - Google Patents [patents.google.com]

- 8. innospk.com [innospk.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound(696-02-6) 13C NMR [m.chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-Depth Technical Guide to 1-Chloro-3,4-difluorobenzene (CAS 696-02-6)

This compound is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agricultural industries. Its structure, featuring a benzene ring substituted with one chlorine and two fluorine atoms, imparts a unique combination of reactivity and stability. The electron-withdrawing nature of the fluorine atoms activates the ring for nucleophilic aromatic substitution, while the specific substitution pattern provides a scaffold for constructing complex molecules with precise regiochemistry. This guide, intended for researchers and development scientists, offers a comprehensive overview of its properties, synthesis, reactivity, and applications, underscoring its role as a versatile intermediate in the creation of high-value products.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of effective chemical synthesis. This compound is a colorless to light yellow liquid under standard conditions.[1][3] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 696-02-6 | [1][4][5] |

| Molecular Formula | C₆H₃ClF₂ | [1][4][5] |

| Molecular Weight | 148.54 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1][3][4] |

| Boiling Point | 126-127 °C (lit.) | [1][3][4] |

| Density | 1.33 - 1.35 g/mL at 25 °C (lit.) | [1][3][4] |

| Refractive Index (n20/D) | 1.475 - 1.48 (lit.) | [1][3][4] |

| Flash Point | 96°F (35.6°C) | [4] |

| Purity | ≥ 98% (GC) | [1][2] |

Spectroscopic data, including ¹³C NMR, ¹H NMR, IR, and Mass Spectrometry, are crucial for confirming the identity and purity of this compound. This data is readily available through chemical databases and suppliers.[6]

Synthesis and Manufacturing Pathways

The commercial viability of this compound hinges on efficient and scalable synthetic routes. Several methods have been developed, each with distinct advantages concerning starting material cost and reaction yield.

Key Synthetic Approaches:

-

Diazotization of Anilines (Balz-Schiemann Type Reaction): A common laboratory and industrial method involves the diazotization of a suitable chlorofluoroaniline, followed by pyrolysis of the resulting diazonium fluoborate salt. For instance, 5-chloro-2-fluoroaniline can be converted to 5-chloro-2-fluorophenyl diazonium fluoborate, which is then thermally decomposed to yield the final product.[7][8] This method is valuable for producing specific isomers.

-

Sandmeyer Reaction: The Sandmeyer reaction of 3,4-difluoroaniline using sodium nitrite in the presence of hydrochloric acid and a copper(I) chloride catalyst is a well-established route.[9] However, the economic feasibility of this process can be limited by the cost and availability of the 3,4-difluoroaniline starting material.[7][9]

-

Direct Chlorination: A more direct approach involves the electrophilic chlorination of 1,2-difluorobenzene (ortho-difluorobenzene) using chlorine gas in the presence of a catalyst like iron or antimony pentachloride.[10] This method can produce the target molecule in high yield and purity from a readily available starting material.[10]

Caption: Key synthetic routes to this compound.

Experimental Protocol: Synthesis via Direct Chlorination of 1,2-Difluorobenzene

This protocol is adapted from patented industrial methods.[10]

-

Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, gas inlet tube, condenser, and off-gas scrubber with 1,2-difluorobenzene and a catalytic amount of ferric chloride (e.g., 0.5-2 mol%).

-

Chlorination: While stirring, bubble chlorine gas through the mixture at a controlled rate. Maintain the reaction temperature between 30-50 °C. The reaction is exothermic and may require external cooling.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired conversion of 1,2-difluorobenzene is achieved. Over-chlorination can lead to the formation of dichlorinated byproducts.

-

Workup: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine and HCl.

-

Purification: The crude product mixture is typically washed with a dilute sodium bicarbonate solution to neutralize acidity, followed by water. The organic layer is then separated and purified by fractional distillation under atmospheric pressure to isolate this compound with high purity (>98%).[10]

Chemical Reactivity: A Hub for Further Functionalization

The reactivity of this compound is dominated by the electronic effects of its halogen substituents. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, making it electron-deficient and thus highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

This is the cornerstone reaction for this molecule. The presence of electron-withdrawing groups (the halogens) stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of one of the halogen atoms.[11][12][13]

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.[12][13]

-

Regioselectivity: Nucleophilic attack can occur at the chlorine or fluorine positions. The relative reactivity is influenced by the specific nucleophile and reaction conditions. For example, it can be used in the preparation of 1-chloro-4,5-difluoro-2-nitrobenzene.[3]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

While less discussed in the initial search results for this specific molecule, halogenated aromatics are premier substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig). These reactions are fundamental in modern drug discovery for forming carbon-carbon and carbon-heteroatom bonds.[14][15] this compound can serve as an electrophilic partner, coupling with a wide range of organometallic reagents to build molecular complexity.

Core Applications in Drug Development and Agrochemicals

The utility of this compound stems from its role as a key intermediate, providing a fluorinated aromatic core that is prevalent in many bioactive molecules.[1][2]

-

Pharmaceutical Development: It is a valuable precursor for quinolone-based antibacterial drugs.[7][8] The synthesis often proceeds by converting this compound into 2-chloro-4,5-difluorobenzoic acid, a critical intermediate for building the quinolone nucleus.[7] It also serves as a building block for anti-inflammatory and analgesic drugs, where the fluorine atoms can enhance metabolic stability and binding affinity.[2]

-

Agrochemical Formulations: In agriculture, it is used to produce advanced herbicides and pesticides.[1][2] The incorporation of fluorine into agrochemicals often leads to increased efficacy and better metabolic profiles, contributing to more targeted action and potentially reduced environmental impact.[2][16]

-

Materials Science: The compound's properties are beneficial in creating specialty polymers and coatings that require high thermal stability and chemical resistance.[1][2]

Caption: Application pathways from the core chemical to final products.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. It is classified as a flammable liquid and is harmful if swallowed. It also causes skin, eye, and respiratory irritation.[4][5][17]

| Hazard Class | GHS Hazard Statement | GHS Precautionary Statement |

| Flammability | H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[5] |

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[5][18] |

| Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection.[5][18] |

| Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][18] |

| Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][18] |

Handling Procedures:

-

Work in a well-ventilated area or under a chemical fume hood.[18]

-

Use spark-proof tools and explosion-proof equipment.[17][18]

-

Ground and bond containers when transferring material to prevent static discharge.[18]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17][18]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[17][18]

Conclusion

This compound (CAS 696-02-6) is more than a simple halogenated solvent; it is a strategic building block that enables the synthesis of complex and valuable molecules. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity, particularly in nucleophilic aromatic substitution, make it an indispensable tool for chemists in drug discovery and agrochemical development. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of intermediates like this compound in the scientific and industrial landscape is set to increase.

References

-

1-Choro-3,4-difluorobenzene - ChemBK. (2024-04-09). Retrieved January 7, 2026, from [Link]

- Process for preparation of 1,2,4-trifluorobenzene and this compound. (n.d.). Google Patents.

- Process for preparing chloro-difluorobenzene. (n.d.). Google Patents.

-

This compound >98.0%(GC) 5g - Laboratoriumdiscounter. (n.d.). Retrieved January 7, 2026, from [Link]

-

Exploring 1-Chloro-3-Fluorobenzene: Properties and Applications. (n.d.). Retrieved January 7, 2026, from [Link]

- Method for producing this compound. (n.d.). Google Patents.

-

This compound Seven Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 7, 2026, from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-10). Retrieved January 7, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20). Retrieved January 7, 2026, from [Link]

-

(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025-11-18). Retrieved January 7, 2026, from [Link]

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 7, 2026, from [Link]

- Preparation process of fluorine subsituted aromatic compound. (n.d.). Google Patents.

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - OUCI. (n.d.). Retrieved January 7, 2026, from [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022-09-24). Retrieved January 7, 2026, from [Link]

-

1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (2025-08-06). Retrieved January 7, 2026, from [Link]

- Process for preparing chloro-difluorobenzene. (n.d.). Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved January 7, 2026, from [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

-

Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene - ResearchGate. (2025-08-07). Retrieved January 7, 2026, from [Link]

-

Benzene, 1,4-difluoro- - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 696-02-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound(696-02-6) 13C NMR [m.chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO1991013847A1 - Process for preparing chloro-difluorobenzene - Google Patents [patents.google.com]

- 9. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and this compound - Google Patents [patents.google.com]

- 10. JP2672012B2 - Method for producing this compound - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-Chloro-3,4-difluorobenzene

Introduction: The Significance of 1-Chloro-3,4-difluorobenzene in Modern Chemistry

This compound is a key fluorinated aromatic compound that serves as a vital building block in the synthesis of a wide array of high-value chemicals. Its unique substitution pattern makes it an indispensable intermediate in the pharmaceutical and agrochemical industries. The presence of chlorine and fluorine atoms on the benzene ring imparts specific electronic properties and metabolic stability to the target molecules, enhancing their biological activity. This guide provides a comprehensive overview of the principal synthetic routes to this compound, offering in-depth analysis of the methodologies, experimental protocols, and the underlying chemical principles for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular method often depends on factors such as the availability and cost of starting materials, scalability, and desired purity of the final product. The core synthetic strategies discussed in this guide are:

-

The Sandmeyer Reaction: A Classic Route from 3,4-Difluoroaniline

-

Diazotization of Chlorofluoroanilines: A Versatile Alternative

-

Direct Electrophilic Chlorination: A Direct Approach from 1,2-Difluorobenzene

-

Halogen Exchange (Halex) Reactions: Leveraging Pre-existing Halogenation

-

Multi-step Synthesis from Inexpensive Feedstocks

The Sandmeyer Reaction: A Classic Route from 3,4-Difluoroaniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group on an aromatic ring into a halide.[1] In the context of this compound synthesis, this involves the diazotization of 3,4-difluoroaniline followed by a copper(I) chloride-mediated displacement of the diazonium group.

Mechanism and Rationale

The reaction proceeds in two key stages. First, the primary aromatic amine, 3,4-difluoroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[2] The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.[3]

In the second stage, the diazonium salt solution is added to a solution of copper(I) chloride. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride species formed in the process, yielding the desired this compound and regenerating the copper(I) catalyst.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

3,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Starch-iodide paper

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Diazotization:

-

In a flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0-4.0 eq) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.[4] The use of excess hydrochloric acid is crucial to suppress the formation of unwanted azo compounds by keeping the concentration of free aniline low.[5]

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at the same temperature.

-

Confirm the completion of diazotization by testing for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).[6]

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed, and the product will begin to form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for about an hour to ensure the complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

-

Field-Proven Insights and Trustworthiness

While the Sandmeyer reaction is a well-established method, its successful execution requires careful attention to detail. The primary challenge often lies in the stability of the diazonium salt intermediate. Maintaining a low temperature throughout the diazotization and addition steps is paramount to prevent decomposition and the formation of phenolic byproducts. The hazardous nature of solid diazonium salts necessitates that they are typically generated and used in situ without isolation.[3][7][8]

Diazotization of Chlorofluoroanilines: A Versatile Alternative

An alternative and often more economically viable approach involves the diazotization of a chlorofluoroaniline isomer, followed by the displacement of a different leaving group to introduce the second fluorine atom. A notable example is the synthesis starting from 5-chloro-2-fluoroaniline.

Synthetic Strategy

This method involves the diazotization of 5-chloro-2-fluoroaniline to form the corresponding diazonium salt. This is followed by the introduction of a fluorine atom, typically via the Balz-Schiemann reaction or a modification thereof, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.[9][10]

Experimental Protocol: From 5-Chloro-2-fluoroaniline

Materials:

-

5-Chloro-2-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Fluoboric Acid (HBF₄, 48-50%)

-

High-boiling point solvent (e.g., xylene, dichlorobenzene) for pyrolysis (optional)

Procedure:

-

Diazonium Fluoborate Salt Formation:

-

Dissolve 5-chloro-2-fluoroaniline (1.0 eq) in aqueous hydrochloric acid.

-

Cool the solution to below 0 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite (1.05 eq) while maintaining the low temperature.

-

To the resulting diazonium chloride solution, add cold fluoboric acid (1.1 eq).

-

The relatively insoluble 5-chloro-2-fluorophenyldiazonium tetrafluoroborate will precipitate.

-

Filter the precipitate, wash with cold water, cold methanol, and finally with ether, then dry under vacuum at ambient temperature.[9]

-

-

Pyrolysis:

-

The dried diazonium tetrafluoroborate salt is then subjected to thermal decomposition. This can be done neat or as a slurry in a high-boiling inert solvent.

-

Heat the salt gradually to its decomposition temperature (around 185-210 °C).[7][9] The decomposition is accompanied by the evolution of nitrogen gas and boron trifluoride.

-

The desired this compound can be distilled directly from the reaction mixture.

-

-

Purification:

-

The collected distillate is then purified by fractional distillation.

-

Expertise & Trustworthiness

The isolation and handling of the solid diazonium tetrafluoroborate salt require extreme caution as these compounds can be explosive when dry and are sensitive to shock and heat.[7][9] Performing the pyrolysis in a high-boiling solvent can offer better temperature control and a safer reaction.

Direct Electrophilic Chlorination of 1,2-Difluorobenzene

A more direct route to this compound is the electrophilic chlorination of 1,2-difluorobenzene. The fluorine atoms are deactivating but are ortho-, para- directing. Therefore, chlorination is expected to occur at positions 3, 4, and 5.

Controlling Regioselectivity

The key to a successful direct chlorination is to control the regioselectivity to favor the formation of the desired this compound over other isomers (e.g., 1-chloro-2,3-difluorobenzene) and polychlorinated byproducts. This is typically achieved through the use of a Lewis acid catalyst.

Experimental Protocol: Direct Chlorination

Materials:

-

1,2-Difluorobenzene

-

Chlorine gas (Cl₂)

-

Lewis acid catalyst (e.g., anhydrous iron(III) chloride (FeCl₃), antimony pentachloride (SbCl₅))

-

Inert solvent (e.g., carbon tetrachloride, optional)

Procedure:

-

Reaction Setup:

-

Charge a reaction vessel equipped with a stirrer, a gas inlet tube, a thermometer, and a condenser connected to a scrubber (to neutralize excess chlorine and HCl gas) with 1,2-difluorobenzene and the catalyst (e.g., FeCl₃).[11]

-

-

Chlorination:

-

Pass a controlled stream of chlorine gas through the stirred mixture.

-

The reaction is exothermic, and the temperature should be maintained within a specific range (e.g., 20-50 °C) through external cooling to minimize over-chlorination.

-

Monitor the reaction progress by gas chromatography (GC) to determine the optimal reaction time.

-

-

Work-up and Purification:

-

Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

-

Wash the reaction mixture with water and then with a dilute solution of sodium bicarbonate or sodium sulfite to remove the catalyst and any remaining acidic components.

-

Separate the organic layer, dry it over a suitable drying agent, and purify by fractional distillation.[11]

-

Causality Behind Experimental Choices

The choice of catalyst is critical in directing the chlorination. Catalysts like FeCl₃ and SbCl₅ polarize the Cl-Cl bond, generating a more potent electrophile that can overcome the deactivating effect of the fluorine atoms.[12] The reaction conditions, particularly temperature and the molar ratio of chlorine to the substrate, must be carefully controlled to maximize the yield of the desired monochlorinated product and minimize the formation of dichlorinated and other isomeric byproducts.[11]

Halogen Exchange (Halex) Reactions

Halogen exchange (Halex) reactions provide a pathway to fluorinated aromatics by substituting a chlorine or bromine atom with fluorine. This is particularly effective when the halogen to be replaced is activated by electron-withdrawing groups in the ortho or para positions.

Application to this compound Synthesis

A potential Halex route to this compound involves the reaction of 1,2,4-trichlorobenzene with a fluoride source, such as potassium fluoride (KF). However, without strong activation, this reaction requires harsh conditions (high temperatures and polar aprotic solvents like sulfolane or dimethyl sulfoxide) and may result in a mixture of products.[8]

A more strategic application of the Halex reaction is in a multi-step synthesis, for example, the conversion of 3,4-dichloronitrobenzene to 3-chloro-4-fluoronitrobenzene. The nitro group in the para position to one of the chlorine atoms strongly activates it towards nucleophilic aromatic substitution.

General Halex Reaction Conditions

-

Fluoride Source: Anhydrous potassium fluoride is commonly used. The use of spray-dried KF is often preferred due to its higher surface area.

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically employed.

-

Temperature: Reaction temperatures are generally high, often in the range of 150-250 °C.

-

Catalyst: Phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, can be used to enhance the reactivity.

Multi-step Synthesis from Inexpensive Feedstocks

For large-scale industrial production, multi-step syntheses starting from readily available and inexpensive materials are often preferred, even if the overall process is longer. One such route to this compound starts from 1,4-dichloro-2-nitrobenzene.

Synthetic Pathway

-

Nitration of p-Dichlorobenzene: p-Dichlorobenzene is nitrated to give 1,4-dichloro-2-nitrobenzene.

-

Halogen Exchange (Halex): The 1,4-dichloro-2-nitrobenzene undergoes a selective halogen exchange reaction with potassium fluoride to replace the chlorine atom at position 4 (activated by the ortho nitro group) with fluorine, yielding 4-chloro-2-nitro-1-fluorobenzene.

-

Reduction of the Nitro Group: The nitro group of 4-chloro-2-nitro-1-fluorobenzene is reduced to an amino group to give 5-chloro-2-fluoroaniline.

-

Diazotization and Pyrolysis: The resulting 5-chloro-2-fluoroaniline is then converted to this compound via the diazotization and pyrolysis of its diazonium fluoborate salt, as described in Section 2.

This multi-step approach, while involving more transformations, leverages the lower cost of the initial starting materials, making it an attractive option for industrial-scale production.

Data Summary: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Sandmeyer Reaction | 3,4-Difluoroaniline | NaNO₂, HCl, CuCl | Well-established, reliable | Expensive/difficult to prepare starting material |

| Diazotization/Pyrolysis | 5-Chloro-2-fluoroaniline | NaNO₂, HBF₄, Heat | Utilizes more accessible starting materials | Involves handling of potentially explosive diazonium salts |

| Direct Chlorination | 1,2-Difluorobenzene | Cl₂, FeCl₃/SbCl₅ | Direct, fewer steps | Can produce isomeric byproducts, requires careful control |

| Halex Reaction | 1,2,4-Trichlorobenzene | KF, high-boiling solvent | Potentially low-cost starting material | Harsh reaction conditions, often low selectivity without activation |

| Multi-step Synthesis | p-Dichlorobenzene | Various | Uses inexpensive feedstock | Longer synthetic route, more unit operations |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and reactions that require strict safety protocols.

-

Diazonium Salts: These intermediates are thermally unstable and can be explosive in their solid, dry state. They should be handled with extreme care, kept at low temperatures, and preferably not isolated.[3][7][8]

-

Acids and Reagents: Concentrated acids (HCl, H₂SO₄), sodium nitrite, and chlorine gas are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pyrolysis: The thermal decomposition of diazonium salts should be conducted behind a blast shield, and the reaction scale should be carefully considered.

-

Halex Reactions: These reactions are often run at high temperatures and pressures, requiring appropriate reaction vessels and safety measures.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own merits and drawbacks. The choice of the most suitable route is a strategic decision based on economic considerations, scale, and available expertise. The classic Sandmeyer reaction offers a reliable, albeit potentially costly, laboratory-scale synthesis. For larger-scale production, multi-step syntheses from inexpensive starting materials or the direct chlorination of 1,2-difluorobenzene may be more economically viable. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and a stringent adherence to safety protocols are essential for the successful and safe synthesis of this important chemical intermediate.

References

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 136-141.

- Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis, 2010(11), 1804–1821.

- Process for preparing chloro-difluorobenzene. (1991). EP0447259A1.

- Process for preparation of 1,2,4-trifluorobenzene and this compound. (1991). WO1991016287A1.

- Method for producing this compound. (1997). JP2672012B2.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2825-2859.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

- Method for producing this compound. (1990). JPH02286636A.

-

In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to. (n.d.). Allen. Retrieved from [Link]

-

Can we use NaNO3 instead of NaNO2 in a diazotization reaction? (2017). Quora. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to. (2020). Sarthaks eConnect. Retrieved from [Link]

- Process for producing chlorofluorobenzenes. (1994). US5208394A.

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions. (2025). Benchchem.

- Effect of Iron Trichloride Catalyst on the Reaction Yield and Product Composition of Benzene Chlorination. (2020). Organic Chemistry Research, 6(1), 58-64.

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazotisation [organic-chemistry.org]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. quora.com [quora.com]

- 5. In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to [allen.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. JP2672012B2 - Method for producing this compound - Google Patents [patents.google.com]

- 12. orgchemres.org [orgchemres.org]

Introduction: The Strategic Importance of 1-Chloro-3,4-difluorobenzene

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique molecular structure, featuring a chlorinated and difluorinated benzene ring, imparts specific reactivity and stability, making it a valuable intermediate in the synthesis of complex organic molecules[1][2]. In the realm of drug development, it serves as a critical building block for active pharmaceutical ingredients (APIs), where the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability[2][3][4]. Its applications also extend to the formulation of advanced agrochemicals, such as herbicides and pesticides, and in materials science for creating specialty polymers and coatings with high thermal stability and chemical resistance[1][2][3].

This guide provides a comprehensive overview of the core physical properties of this compound, outlines validated experimental protocols for their determination, and offers insights into the practical application of this data for research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is confirming its structure and identity. The arrangement of the chloro and fluoro substituents on the benzene ring dictates its reactivity and physical behavior.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 696-02-6 | [1][5] |

| Molecular Formula | C₆H₃ClF₂ | [1][2] |

| Molecular Weight | 148.54 g/mol | [1][6] |

| MDL Number | MFCD00042572 | [1][2] |

| PubChem ID | 136519 | [1][2] |

| Synonyms | 4-Chloro-1,2-difluorobenzene, 3,4-Difluorochlorobenzene |[6] |

Core Physical Properties

The physical properties of a compound are paramount for its application in synthesis, dictating reaction conditions, purification methods, and safe handling procedures. This compound is a clear, colorless to light yellow liquid at room temperature[1][6][7].

Table 2: Quantitative Physical and Chemical Properties

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Appearance | Clear colorless to light yellow liquid | Ambient | [6][7] |

| Boiling Point | 126 - 127 °C | at 1 atm (lit.) | [1][5][6] |

| Density | 1.33 - 1.4 g/cm³ (g/mL) | at 25 °C (lit.) | [5][6][7] |

| Refractive Index (n_D_) | 1.475 - 1.48 | at 20 °C | [1][5][6] |

| Flash Point | 96 °F (35.6 °C) | Closed Cup | [6][8] |

| Storage Temperature | Room Temperature | - | [1][2][9] |

| XLogP3 | 2.9 | - |[6] |

Spectroscopic Profile

While this guide focuses on physical properties, spectroscopic data is the definitive method for structural confirmation. Researchers should reference established databases for comprehensive spectra.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the substitution pattern on the aromatic ring[7][10].

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition[7][11].

-

Infrared (IR) Spectroscopy: Reveals characteristic vibrations of C-F, C-Cl, and aromatic C-H and C=C bonds[11].

Experimental Determination of Key Physical Properties

Accurate and reproducible measurement of physical properties is a cornerstone of chemical research. The following section details standardized, self-validating protocols for determining the boiling point, density, and solubility of liquid compounds like this compound.

Workflow for Physical Property Characterization

A systematic approach ensures that all necessary data is collected efficiently and accurately. The following workflow represents a logical sequence for characterizing a liquid sample.

Caption: Logical workflow for physical property determination.

Protocol 1: Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure[12]. Its determination is crucial for purification via distillation and as an indicator of purity[13][14].

Rationale: The Thiele tube is designed for uniform heating of a liquid bath, ensuring a slow and steady temperature increase. A small, inverted capillary tube traps the sample's vapor. At the boiling point, the vapor pressure inside the capillary overcomes the atmospheric pressure, releasing a rapid and continuous stream of bubbles[12][15]. This provides a sharp, observable endpoint.

Methodology:

-

Preparation: Place a few milliliters of this compound into a small fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the fusion tube containing the liquid sample[15].

-

Apparatus Setup: Attach the fusion tube to a thermometer. The bulb of the thermometer should be level with the fusion tube.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently and slowly[12].

-

Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. Note the temperature at which a rapid, continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point[12].

-

Validation: For accuracy, allow the apparatus to cool slightly. The temperature at which the liquid re-enters the capillary tube should be very close to the observed boiling point. Repeat the determination until consistent values (within 1-2°C) are obtained.

Protocol 2: Solubility Assessment

Understanding a compound's solubility is fundamental for designing reaction media, extraction procedures, and purification (crystallization) protocols[16]. The principle of "like dissolves like" is the guiding heuristic: polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents[17].

Rationale: By testing solubility in a range of solvents with varying polarities and pH, one can infer the structural characteristics of the compound. For instance, solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively[18][19].

Methodology:

-

Sample Preparation: In a series of labeled small test tubes, add approximately 25 mg of this compound to each.

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions. Shake vigorously after each addition[18]. Use a range of solvents, such as:

-

Water (polar, protic)

-

Hexane (non-polar)

-

Toluene (non-polar, aromatic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

5% aq. HCl (to test for basic functional groups)

-

5% aq. NaOH (to test for acidic functional groups)

-

-

Observation: Record whether the compound is soluble (forms a single homogeneous phase), partially soluble, or insoluble (remains as a separate phase) in each solvent[16].

-

Interpretation: Based on its structure (a relatively non-polar aromatic halide), this compound is expected to be insoluble in water but soluble in non-polar organic solvents like hexane, toluene, and ether.

Safety and Handling Considerations

A discussion of physical properties for laboratory use is incomplete without addressing safety. This compound is a flammable liquid and vapor[6][20][21]. It is also harmful if swallowed and causes skin and serious eye irritation[20][22].

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[22].

-

Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from sources of ignition[5][20][22].

-

Fire: Use carbon dioxide, dry chemical powder, or foam to extinguish fires[22].

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties that are critical to its application in pharmaceutical and agrochemical synthesis. The data and protocols presented in this guide provide a robust framework for researchers and scientists to handle, characterize, and utilize this compound effectively and safely. Adherence to systematic experimental workflows and a thorough understanding of the principles behind these measurements are essential for generating reliable, high-quality data in a research and development setting.

References

-

ChemBK. (2024). 1-Choro-3,4-difluorobenzene. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

Chemistry For Everyone. (2024, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Science Curriculum Inc. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

University of Technology, Iraq. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-chloro-3,5-difluoro-. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Exploring 1-Chloro-3-Fluorobenzene: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). CID 159732874. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,4-Difluorobenzene in Modern Chemical Manufacturing. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-difluoro- (CAS 540-36-3). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-difluoro- (CAS 372-18-9). Retrieved from [Link]

-

Journal of the American Chemical Society. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 696-02-6 [chemicalbook.com]

- 8. 696-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound(696-02-6) 13C NMR spectrum [chemicalbook.com]

- 11. Benzene, 1-chloro-3,5-difluoro- | C6H3ClF2 | CID 137000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. vernier.com [vernier.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. byjus.com [byjus.com]

- 16. chem.ws [chem.ws]

- 17. youtube.com [youtube.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. synquestlabs.com [synquestlabs.com]

- 21. This compound | 696-02-6 [amp.chemicalbook.com]

- 22. fishersci.com [fishersci.com]

Technical Guide: Physicochemical Properties of 1-Chloro-3,4-difluorobenzene

This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 1-Chloro-3,4-difluorobenzene, a versatile fluorinated aromatic compound. Primarily aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the boiling point and density of the compound, supported by experimental methodologies and safety protocols. The information presented herein is curated to ensure scientific integrity and practical applicability in a laboratory setting.

Section 1: Core Properties of this compound

This compound (CAS No. 696-02-6) is a halogenated benzene derivative utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring both chlorine and fluorine substituents, imparts unique reactivity and physical characteristics. A summary of its critical physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 696-02-6 | [1][3] |

| Molecular Formula | C₆H₃ClF₂ | [1] |

| Molecular Weight | 148.54 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Boiling Point | 126 - 127 °C | [1][3][4][5] |

| Density | 1.33 - 1.4 g/mL | [3][4][5][6] |

| Flash Point | 96 °F (35.6 °C) | [3][5] |

| Refractive Index | n20/D 1.475 - 1.48 | [1][3] |

Section 2: Experimental Determination of Physicochemical Properties

Accurate determination of boiling point and density is fundamental for the characterization and quality control of chemical substances. This section details the established experimental protocols for these measurements, emphasizing the underlying scientific principles and procedural rationale.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8] For a pure compound, the boiling point is a distinct physical constant at a given pressure. The Thiele tube or an aluminum block setup are common laboratory methods for this determination.[7]

This method is a micro-scale technique suitable for small sample volumes.

Protocol:

-

Sample Preparation: A few milliliters of this compound are placed into a small test tube or fusion tube.[9]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[7][10]

-

Apparatus Assembly: The test tube is securely clamped and attached to a thermometer. The assembly is then immersed in a heating bath (e.g., oil bath) or an aluminum block to ensure uniform heating.[7][8] The thermometer bulb and the sample should be at the same level.[7]

-

Heating and Observation: The apparatus is heated slowly and steadily.[7] As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

-

Boiling Point Identification: The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

Confirmation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid re-enters the capillary tube is recorded. The boiling point is the average of these two temperatures.

Causality of Experimental Choices:

-

Slow and Uniform Heating: Ensures thermal equilibrium between the sample, thermometer, and heating medium, preventing temperature gradients and ensuring an accurate reading.[7]

-

Inverted Capillary Tube: Traps a small amount of air, which upon heating, is replaced by the vapor of the substance. The continuous stream of bubbles from the vapor is a clear and precise indicator of the boiling point.[7]

Caption: Workflow for determining the density of this compound.

Section 3: Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. [11]It can cause skin and serious eye irritation, and may cause respiratory irritation. [3][11]

-

GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark) [11]* Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [11]* Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. [5][11] * P233: Keep container tightly closed. [5][11] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [12] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12] Always handle this chemical in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12]

-

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Choro-3,4-difluorobenzene. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Chloro-3,4-difluorobenzène. Retrieved from [Link]

-

CANBI. (n.d.). China 696-02-6 this compound Manufacturers and Suppliers. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Sci-culture. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

uobabylon. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-chloro-3,5-difluoro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

YouTube. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 696-02-6 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. canbipharma.com [canbipharma.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

Foreword: The Analytical Imperative for Substituted Aromatics

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-3,4-difluorobenzene

In the landscape of pharmaceutical and materials science, halogenated benzene derivatives are foundational building blocks. This compound, with its distinct substitution pattern, presents a compelling case study for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy. The interplay of three different halogens on a single aromatic ring creates a unique electronic environment, resulting in complex yet interpretable NMR spectra. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this molecule, moving beyond mere data presentation to explain the underlying quantum mechanical principles and the rationale behind the analytical methodology. It is designed for researchers and professionals who require a deep, actionable understanding of NMR for the structural verification of complex aromatic systems.

Foundational Principles: Decoding the Electronic Landscape

The chemical shifts and coupling patterns in the NMR spectra of this compound are dictated by the electronic effects of its substituents. Both chlorine and fluorine are electronegative, withdrawing electron density from the aromatic ring through the inductive effect. This general withdrawal deshields the ring's protons and carbons, shifting their signals downfield compared to unsubstituted benzene.

However, the most profound spectral features arise from spin-spin coupling, particularly involving the fluorine-19 nucleus. ¹⁹F has a nuclear spin (I) of ½ and a natural abundance of 100%, making it an active and highly informative NMR nucleus.[1] Consequently, we observe not only proton-proton (H-H) couplings but also significant proton-fluorine (H-F) and carbon-fluorine (C-F) couplings that traverse multiple bonds. These couplings are exquisitely sensitive to the geometric arrangement of the nuclei and are paramount for unambiguous signal assignment.

The ¹³C NMR spectrum benefits from a wide chemical shift range, which typically allows for the clear resolution of all six unique aromatic carbon signals.[2] Here, the C-F couplings are especially diagnostic, with large one-bond couplings (¹JCF) and smaller, but still observable, multi-bond couplings that are critical for confirming the substitution pattern.

Experimental Protocol: A Self-Validating Methodology

Acquiring high-fidelity NMR spectra is foundational to accurate analysis. The following protocol is designed to yield high-resolution data for both ¹H and ¹³C nuclei, ensuring the integrity of the results.

Step 1: Sample Preparation

-

Solvent Selection : Deuterated chloroform (CDCl₃) is the conventional choice for its excellent solubilizing properties and relatively inert nature.[3] A typical concentration is 5-10 mg of the analyte in 0.6-0.7 mL of solvent. For compounds with poor solubility or to avoid specific solvent-induced shifts, other solvents like acetone-d₆ or DMSO-d₆ can be employed.[4]

-

Internal Standard : Tetramethylsilane (TMS) is added as the internal reference, defining the 0 ppm point for both ¹H and ¹³C spectra.[2]

-

Sample Filtration : To ensure spectral quality and protect the instrument, the prepared sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that could degrade spectral resolution.

Step 2: NMR Instrument Configuration

The following parameters are recommended for a 500 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.

| Parameter | ¹H NMR Specification | ¹³C NMR Specification | Rationale |

| Operating Frequency | 500 MHz | 125 MHz | Higher field strength increases signal dispersion and simplifies complex spectra. |

| Pulse Program | Standard 1D Pulse | Proton-decoupled 1D | Standard acquisition for ¹H; broadband proton decoupling for ¹³C removes C-H coupling, simplifying the spectrum to singlets (split only by fluorine).[3] |

| Acquisition Time | 3-4 seconds | 1-2 seconds | Ensures high digital resolution to resolve fine coupling patterns. |

| Relaxation Delay (d1) | 2-5 seconds | 5-10 seconds | A longer delay in ¹³C experiments is crucial for the complete relaxation of quaternary carbons, ensuring more reliable integration. |

| Number of Scans (ns) | 8-16 | 128-1024 | Averaging multiple scans improves the signal-to-noise ratio, which is particularly important for the low-abundance ¹³C isotope. |

The logical workflow for this experimental setup is designed to produce verifiable and high-resolution data.

Caption: Experimental workflow for NMR analysis.

Spectral Interpretation: A Deep Dive into Structure

Due to the limited availability of fully assigned public experimental data for this compound, the following analysis integrates established principles of substituent effects with data from highly accurate NMR prediction algorithms.[5][6] This approach provides a robust framework for interpreting experimentally acquired spectra.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, one for each proton. The relative chemical shifts are governed by the positions of the substituents.

Caption: Structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| H-2 | ~7.35 | Doublet of Doublets (dd) | ³J(H2-F3) ≈ 7.5 Hz, ⁴J(H2-H6) ≈ 2.5 Hz |

| H-5 | ~7.10 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ³J(H5-F4) ≈ 8.5 Hz |

| H-6 | ~7.25 | Multiplet (ddd) | ³J(H6-H5) ≈ 8.5 Hz, ³J(H6-F3) ≈ 10.5 Hz, ⁴J(H6-F4) ≈ 6.0 Hz |

-

H-2 : This proton is ortho to the chlorine atom and meta to the fluorine at C-3. Its signal is expected to be a doublet of doublets, arising from a significant meta coupling to F-3 and a smaller meta coupling to H-6.

-

H-5 : Positioned between a fluorine (ortho) and a hydrogen (ortho), this proton's signal is anticipated to be a doublet of doublets. The coupling constants for ortho H-H and ortho H-F interactions are typically large and of similar magnitude, which could cause the signal to appear as a pseudo-triplet.

-

H-6 : This proton experiences the most complex coupling environment. It is coupled to H-5 (ortho), F-3 (ortho), and F-4 (meta). This results in a complex multiplet, often a doublet of doublet of doublets, which is highly characteristic and serves as a key anchor point for assigning the spectrum.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, each split into a multiplet by coupling to the fluorine nuclei.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| C-1 | ~122.5 | Doublet of Doublets (dd) | ²J(C1-F) & ³J(C1-F) ≈ 15-25 Hz |

| C-2 | ~118.0 | Doublet of Doublets (dd) | ²J(C2-F3) ≈ 20 Hz, ³J(C2-F4) ≈ 5 Hz |

| C-3 | ~152.0 | Doublet of Doublets (dd) | ¹J(C3-F3) ≈ 250 Hz, ²J(C3-F4) ≈ 15 Hz |

| C-4 | ~150.0 | Doublet of Doublets (dd) | ¹J(C4-F4) ≈ 248 Hz, ²J(C4-F3) ≈ 15 Hz |

| C-5 | ~119.5 | Doublet of Doublets (dd) | ²J(C5-F4) ≈ 22 Hz, ³J(C5-F3) ≈ 4 Hz |

| C-6 | ~125.0 | Doublet of Doublets (dd) | ²J(C6-F3) ≈ 10 Hz, ³J(C6-F4) ≈ 5 Hz |

-

Carbons bonded to Fluorine (C-3, C-4) : These carbons are the most downfield due to the extreme electronegativity of fluorine. Their most prominent feature is the massive one-bond C-F coupling constant (¹JCF) of approximately 250 Hz, which unequivocally identifies them. They also exhibit a smaller two-bond coupling to the adjacent fluorine.

-

Carbon bonded to Chlorine (C-1) : The signal for C-1 is identifiable by its chemical shift and its coupling to both F-3 and F-4.

-